molecular formula C21H6Cl10O4 B14595328 Bis(pentachlorophenyl) phenylpropanedioate CAS No. 59530-33-5

Bis(pentachlorophenyl) phenylpropanedioate

Cat. No.: B14595328
CAS No.: 59530-33-5
M. Wt: 676.8 g/mol
InChI Key: QVCWEBHDFJVROK-UHFFFAOYSA-N
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Description

Bis(pentachlorophenyl) phenylpropanedioate is a chemical compound known for its unique structure and properties. It is a derivative of pentachlorophenol, which is an organochlorine compound widely used as a pesticide and disinfectant. The compound’s structure includes two pentachlorophenyl groups and a phenylpropanedioate moiety, making it a complex molecule with significant chemical and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(pentachlorophenyl) phenylpropanedioate typically involves the reaction of pentachlorophenol with phenylpropanedioic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, pentachlorophenol and phenylpropanedioic acid, are mixed in large reactors with appropriate catalysts. The reaction mixture is then heated to the desired temperature, and the product is purified through distillation or recrystallization techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Bis(pentachlorophenyl) phenylpropanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: The pentachlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various chlorinated and substituted derivatives of this compound, which have different chemical and physical properties.

Scientific Research Applications

Bis(pentachlorophenyl) phenylpropanedioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of organochlorine compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pesticides and disinfectants.

Mechanism of Action

The mechanism of action of bis(pentachlorophenyl) phenylpropanedioate involves its interaction with specific molecular targets and pathways. The compound’s chlorinated phenyl groups can interact with cellular membranes and proteins, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can disrupt cellular processes by interfering with enzyme activities and membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Pentachlorophenol: A widely used pesticide and disinfectant with similar chemical properties.

    Bis(pentachlorophenyl) oxalate: Another derivative of pentachlorophenol with different structural features and applications.

Uniqueness

Bis(pentachlorophenyl) phenylpropanedioate is unique due to its specific structure, which includes both pentachlorophenyl and phenylpropanedioate moieties. This unique combination of functional groups gives the compound distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

59530-33-5

Molecular Formula

C21H6Cl10O4

Molecular Weight

676.8 g/mol

IUPAC Name

bis(2,3,4,5,6-pentachlorophenyl) 2-phenylpropanedioate

InChI

InChI=1S/C21H6Cl10O4/c22-8-10(24)14(28)18(15(29)11(8)25)34-20(32)7(6-4-2-1-3-5-6)21(33)35-19-16(30)12(26)9(23)13(27)17(19)31/h1-5,7H

InChI Key

QVCWEBHDFJVROK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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